Potassium Chlorite

Vue d'ensemble

Description

Potassium Chloride (KCl) is an ionic salt featuring a bond between an alkali metal and a halogen . It is denoted by the chemical formula KCl and is made up of potassium cations and chloride anions in a 1:1 ratio . It is characterized by a colorless, crystalline appearance, and an odorless smell .

Synthesis Analysis

Potassium Chloride can be directly extracted from some minerals such as carnallite, sylvite, and potash . It can also be extracted from seawater . In the laboratory, KCl can be prepared by reacting bases of potassium (such as potassium hydroxide) with hydrochloric acid .Molecular Structure Analysis

Potassium Chloride has a face-centered cubic unit cell structure . The type of chemical bond that holds together the potassium and chlorine atoms in a potassium chloride molecule is an ionic bond .Chemical Reactions Analysis

Potassium Chlorate (KClO3) can be thermally decomposed into Potassium Chloride and free oxygen . The reaction is as follows: 2KClO3(s) → 2KCl(s) + 3O2(g) .Physical And Chemical Properties Analysis

Potassium Chloride is a white crystalline solid, with a density of 1.984 g/mL, a melting point of 770 °C, and a boiling point of 1420 °C . It is highly soluble in water and a variety of polar solvents, and insoluble in many organic solvents .Applications De Recherche Scientifique

Potassium Availability in Agriculture : Potassium chlorite, often in the form of potassium chloride (KCl), is vital in agriculture as a fertilizer. The availability of potassium in soil is influenced by mineralogy and environmental factors. Studies have shown that clay minerals like illites, vermiculites, and chlorites in soil play a significant role in potassium supply and fixation, affecting the efficiency of fertilizers like potassium chloride (Goli-Kalanpa, Roozitalab, & Malakouti, 2008).

Recovery of Potassium from Minerals : Research on extracting potassium from low-grade potash minerals like feldspar through processes such as chlorination roasting and water leaching has been conducted. This is important for accessing potassium resources for various applications, including fertilizers (Jena, Dash, Samal, & Misra, 2019).

Safety Assessment in Cosmetics : Potassium Chlorate is an inorganic salt considered for use as an oxidizing agent in cosmetic ingredients. However, research indicates that it can be toxic to humans at certain doses, affecting the kidneys, gastrointestinal tract, and blood. Its safety in cosmetic formulations remains insufficiently supported by data (International Journal of Toxicology, 1995).

Future Research Needs in Agriculture : The role of potassium in plant physiology and nutrition is well understood, but future research is needed to establish its role from the molecular level to field management, particularly in plant stress situations. The relationship between potassium and stress signalling is a key area of ongoing research (Römheld & Kirkby, 2010).

Role in Thermochemical Conversion Processes : Potassium chloride (KCl) is significant in biomass utilization and thermal conversion processes. Quantitative measurements of potassium species like KOH, KCl, and K atoms in such processes have been conducted, providing insights into the chemical dynamics at high temperatures (Weng, Zhang, Wu, Glarborg, & Li, 2020).

Graphene Production and Electrochemistry : In the field of materials science, potassium has been used in processes like the thermal exfoliation of graphite oxides, influencing the properties of graphene materials. Elemental potassium as a reducing agent plays a role in enhancing the heterogeneous electron transfer rates in graphene, which is significant for electrochemical applications (Eng, Poh, Luxa, Sofer, & Pumera, 2013).

Potassium Sources in Crop Production : The effectiveness of different potassium sources, including potassium chloride, in crop production and their influence on crop yield and quality have been studied. This research is crucial for optimizing fertilizer use in agriculture (Freitas et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

potassium;chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISKNDGJUCDNMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

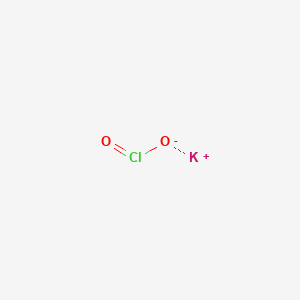

[O-]Cl=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KClO2, ClKO2 | |

| Record name | potassium chlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13898-47-0 (Parent) | |

| Record name | Potassium chlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90931758 | |

| Record name | Potassium chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Chlorite | |

CAS RN |

14314-27-3 | |

| Record name | Potassium chlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K32L1LFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)